![molecular formula C13H9F3 B14269061 Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- CAS No. 136476-28-3](/img/structure/B14269061.png)
Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- is an organic compound with the molecular formula C13H9F3 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group attached to an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- typically involves the reaction of naphthalene with trifluoromethyl-containing reagents under specific conditions. One common method is the reaction of naphthalene with trifluoromethyl vinyl ether in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of Naphthalene, 1-[1-(trifluoromethyl)ethyl]-.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- involves its interaction with molecular targets through its trifluoromethyl and ethenyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)naphthalene: Similar structure but lacks the ethenyl group.
1-Fluoronaphthalene: Contains a fluorine atom instead of the trifluoromethyl group.
1-Bromo-2-trifluoromethyl-naphthalene: Contains a bromine atom in addition to the trifluoromethyl group.
Uniqueness
Naphthalene, 1-[1-(trifluoromethyl)ethenyl]- is unique due to the presence of both the trifluoromethyl and ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
CAS No. |
136476-28-3 |
|---|---|
Molecular Formula |
C13H9F3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
1-(3,3,3-trifluoroprop-1-en-2-yl)naphthalene |
InChI |
InChI=1S/C13H9F3/c1-9(13(14,15)16)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H2 |
InChI Key |
YVWPIJHHIAXGAC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
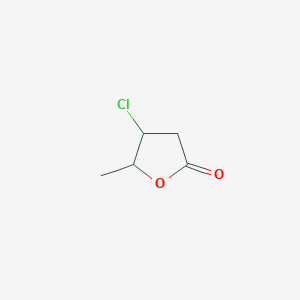
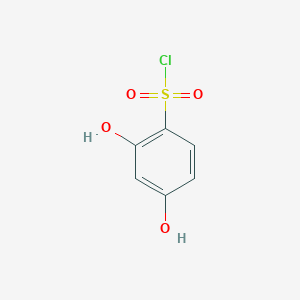
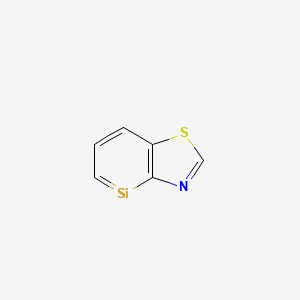
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
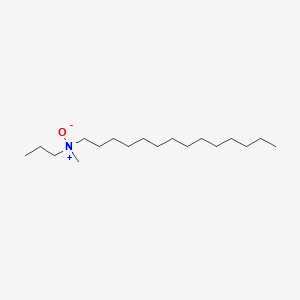

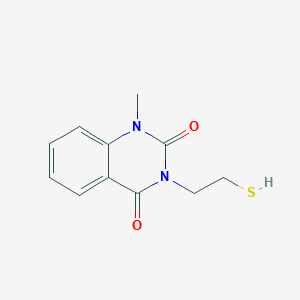

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)

phosphanium chloride](/img/structure/B14269078.png)
